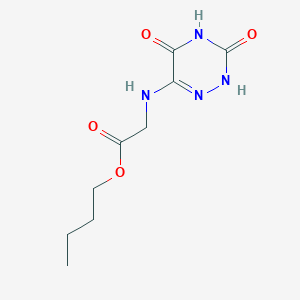

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate

Description

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate is a triazine derivative characterized by a 1,2,4-triazine core substituted with hydroxyl groups at positions 3 and 5. The compound features a butyl ester group linked via an amino-acetate moiety, distinguishing it from other triazine-based molecules.

Properties

IUPAC Name |

butyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c1-2-3-4-17-6(14)5-10-7-8(15)11-9(16)13-12-7/h2-5H2,1H3,(H,10,12)(H2,11,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHBPRXHBKVNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CNC1=NNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate typically involves the nucleophilic substitution of a triazine derivative. One common method involves the reaction of 3,5-dihydroxy-1,2,4-triazine with butyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the triazine ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in a variety of substituted triazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate is characterized by its unique molecular structure, which includes a triazine ring that is known for its biological activity. The presence of hydroxyl groups enhances its potential as a bioactive compound. The molecular formula is , and it has a molecular weight of approximately 230.23 g/mol .

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds with triazine structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazine can induce apoptosis in various cancer cell lines. In a related study involving triazine derivatives, compounds demonstrated cytotoxic effects on human cancer cell lines such as HCT-116 and HeLa with IC50 values below 100 µM . This suggests that Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate may similarly possess anticancer properties due to its structural similarities.

2. Acetylcholinesterase Inhibition

The compound has potential applications in treating neurodegenerative diseases like Alzheimer's disease through the inhibition of acetylcholinesterase (AChE). Compounds designed with triazine cores have shown promising AChE inhibitory activities in vitro . Given the structural attributes of Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate, it is plausible that it could exhibit similar inhibitory effects.

Agricultural Applications

1. Herbicidal Activity

Triazine compounds are well-known in agricultural chemistry for their herbicidal properties. Research has highlighted the effectiveness of triazine-based herbicides in controlling weed populations while minimizing crop damage. The unique functional groups present in Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate may enhance its efficacy as a herbicide by improving selectivity and reducing phytotoxicity.

Case Studies

Mechanism of Action

The mechanism of action of Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The triazine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s hydroxyl groups and amino functionalities allow it to participate in hydrogen bonding and other non-covalent interactions, which can modulate its biological activity .

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine ring’s substituents critically influence electronic properties, solubility, and bioactivity. Key comparisons include:

Biological Activity

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate features a triazine ring with hydroxyl substitutions that contribute to its biological activity. The presence of the butyl group enhances its lipophilicity, potentially improving its absorption and distribution in biological systems.

The biological activity of Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor .

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

- Antiviral Properties : Preliminary studies indicate that this compound may possess antiviral activity against certain viruses by interfering with their replication processes .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antiviral | Reduction in viral replication |

Case Studies

Several studies have highlighted the efficacy of Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate:

- Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved activation of Nrf2 pathways leading to increased expression of endogenous antioxidant enzymes .

- Cancer Research : In vitro studies showed that Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Viral Inhibition : Research indicated that the compound exhibited antiviral activity against the Tobacco Mosaic Virus (TMV), with an effective concentration (EC50) significantly lower than other tested compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.